![molecular formula C15H20NOP B14418487 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one CAS No. 83837-69-8](/img/structure/B14418487.png)
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phosphinino group fused with a pyridine ring, making it a subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s properties make it useful in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these molecules and modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structural features, which allow it to fit into specific binding pockets.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one: Similar in structure but lacks the methyl group, affecting its reactivity and binding properties.
7-Methyl-1-phenyloctahydrophosphinino[2,3-b]pyridin-4(1H)-one: Differing in the position of the phosphinino group, leading to variations in chemical behavior.
7-Methyl-1-phenyloctahydrophosphinino[2,3-d]pyridin-4(1H)-one: Another positional isomer with distinct properties.
Uniqueness
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one stands out due to its specific structural configuration, which imparts unique reactivity and binding characteristics. This makes it a valuable compound for targeted research and applications in various scientific fields.
Propiedades
Número CAS |
83837-69-8 |
|---|---|
Fórmula molecular |
C15H20NOP |
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
7-methyl-1-phenyl-3,4a,5,6,8,8a-hexahydro-2H-phosphinino[2,3-c]pyridin-4-one |
InChI |
InChI=1S/C15H20NOP/c1-16-9-7-13-14(17)8-10-18(15(13)11-16)12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
Clave InChI |
WLHANXNFCGIOOE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2C(C1)P(CCC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


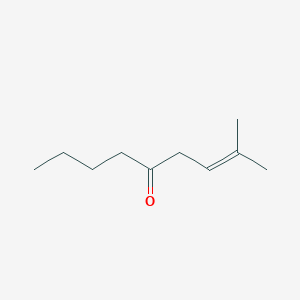
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
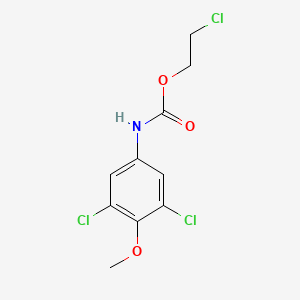
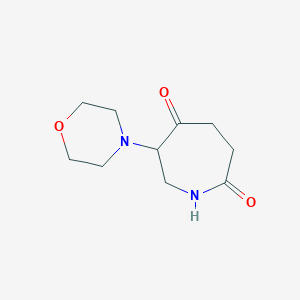
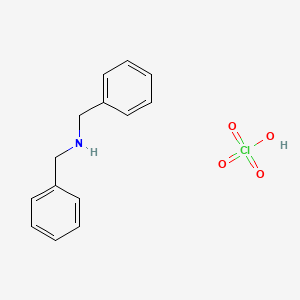
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
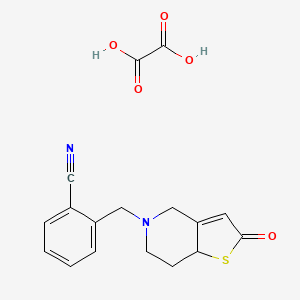
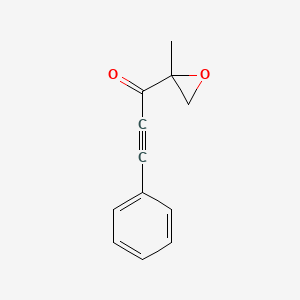
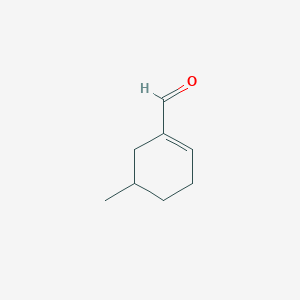

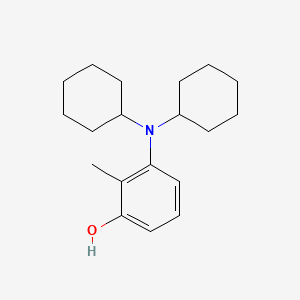
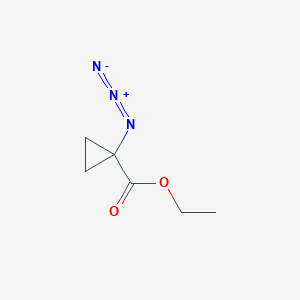
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
